molecular formula C18H23N3O4S B2519422 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine CAS No. 2034619-39-9

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Cat. No.: B2519422
CAS No.: 2034619-39-9
M. Wt: 377.46
InChI Key: MMUUBUBICRUGMY-UHFFFAOYSA-N
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Description

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a chemical compound of interest in scientific research and development. The structure of this compound incorporates several pharmacologically significant fragments. It contains a phenylsulfonylpiperidine moiety, a feature present in compounds like 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine (CAS 457961-34-1) . This group is often utilized in medicinal chemistry for its potential to contribute to molecular recognition and binding characteristics. The molecule also features a 2-methylpyrimidine unit connected via an ether linkage. Pyrimidine derivatives are fundamental in biochemistry and pharmaceutical science, serving as key scaffolds in a wide range of therapeutic agents . For instance, 4,6-Dichloro-2-methylpyrimidine is a known chemical building block , and other 2-methylpyrimidine analogs have demonstrated biological activity, such as inhibition of cyclin-dependent kinases (CDKs) . The specific combination of these fragments suggests potential for application in early-stage drug discovery projects, particularly in the synthesis of novel molecules for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human or veterinary use. Researchers are encouraged to conduct their own safety and specification analyses prior to use.

Properties

IUPAC Name

4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-11-16(6-7-17(13)24-3)26(22,23)21-10-4-5-15(12-21)25-18-8-9-19-14(2)20-18/h6-9,11,15H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUUBUBICRUGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine, identified by CAS number 2034619-39-9, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities including antibacterial, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, with a molecular weight of 377.5 g/mol. The compound features a pyrimidine ring connected to a piperidine moiety via a sulfonyl group, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H23N3O4SC_{18}H_{23}N_{3}O_{4}S
Molecular Weight377.5 g/mol
CAS Number2034619-39-9

Antibacterial Activity

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is particularly noted for its role in enhancing antibacterial efficacy.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies suggest that derivatives of piperidine can act as potent AChE inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of urease is also significant as it can be linked to the treatment of urinary tract infections.

Pharmacological Effects

Beyond antibacterial and enzyme inhibition, compounds similar to this compound have been associated with other therapeutic effects including:

  • Anticancer Activity : Some piperidine derivatives have shown promise in cancer chemotherapy due to their ability to interfere with cellular processes.
  • Hypoglycemic Effects : Certain sulfonamide compounds have been reported to help regulate blood glucose levels .

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship (SAR) : A study focusing on the synthesis of piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The SAR analysis demonstrated that specific substitutions on the piperidine ring significantly impacted the inhibitory effects on AChE .
  • In Silico Studies : Computational docking studies have been employed to predict the binding interactions between these compounds and target enzymes or receptors. These studies provide insights into how structural features correlate with biological activity .
  • Comparative Studies : Comparative analysis with other known sulfonamide derivatives has shown that modifications in the piperidine structure can lead to variations in potency against specific bacterial strains and enzymes .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies demonstrated the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The structural components of the compound suggest potential anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

Derivatives of this compound have shown efficacy against bacterial strains, indicating potential use as an antimicrobial agent. The mechanism of action may involve enzyme inhibition, particularly targeting acetylcholinesterase and urease, leading to bacterial growth inhibition.

Synthetic Routes

The synthesis of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine typically involves several key steps:

  • Preparation of Intermediates: Initial compounds are synthesized through standard organic reactions.
  • Sulfonylation Reaction: The sulfonyl group is introduced via sulfonylation reactions.
  • Etherification: The final step involves the etherification process to link the piperidine and pyrimidine rings.

Optimized reaction conditions are crucial for achieving high yields and purity, often involving controlled temperatures and specific solvents.

Study on Anticancer Properties

A recent study evaluated the anticancer activity of this compound against several cell lines, confirming its potential as a therapeutic agent. The study utilized various assays to determine cytotoxicity and mechanisms of action, highlighting its ability to induce apoptosis in cancer cells.

Enzyme Inhibition Studies

Further investigations focused on the compound's role as an enzyme inhibitor. It was found to exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production, with IC50 values significantly lower than standard inhibitors like kojic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine with three analogs from the evidence:

Property Target Compound Compound Compound Compound
IUPAC Name This compound 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine 4-{[(4-Chlorophenyl)sulfonyl]methyl}-6-[(4-fluorobenzyl)oxy]-2-methylpyrimidine
Molecular Formula C₁₇H₂₁N₃O₄S (hypothetical) C₁₆H₁₉N₃O₄S C₁₇H₂₀ClN₃O₄S C₁₉H₁₆ClFN₂O₃S
Molecular Weight ~363.4 g/mol (estimated) 349.4 g/mol 397.9 g/mol 406.86 g/mol
Key Substituents - 2-Methylpyrimidine
- Piperidin-3-yl sulfonyl
- 4-Methoxy-3-methylphenyl
- Pyrimidine (unsubstituted)
- Piperidin-3-yl sulfonyl
- 4-Methoxyphenyl
- 2-Methylpyrimidine
- Piperidin-4-yl sulfonyl
- 5-Chloro-2-methoxyphenyl
- 2-Methylpyrimidine
- Sulfonylmethyl group
- 4-Chloro and 4-fluoro substituents
Lipophilicity (LogP) Estimated: ~2.8–3.2 (higher than due to methyl groups) Not reported Not reported 3.10
Boiling Point Not available Not reported Not reported 593.6 ± 50.0 °C

Key Observations

Substituent Effects: The target compound differs from the analog by the addition of a 3-methyl group on the phenyl ring and a 2-methyl group on the pyrimidine. These modifications likely increase steric bulk and lipophilicity compared to ’s unsubstituted pyrimidine and simpler phenyl group . In , the 5-chloro-2-methoxyphenyl substituent introduces electronegativity and polarity, which may enhance binding affinity to hydrophobic enzyme pockets. The piperidin-4-yl sulfonyl group (vs. features a sulfonylmethyl group and a 4-fluorobenzyloxy substituent, resulting in higher molecular weight (406.86 g/mol) and distinct physicochemical properties, including a boiling point >590 °C .

Synthetic Considerations :

  • Synthesis of the target compound would likely follow routes similar to those in , where sulfonylation and nucleophilic substitution are key steps. The presence of multiple methyl groups may require optimized protecting-group strategies to avoid side reactions.

Bioactivity Hypotheses :

  • The 2-methylpyrimidine moiety (shared with and ) is a common pharmacophore in kinase inhibitors (e.g., EGFR, CDK). The sulfonamide group may contribute to hydrogen bonding with catalytic residues .

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